[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride

Chiral resolution Enantiopure building block Asymmetric synthesis

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride (CAS 1807940-25-5 for the HCl salt; free base CAS 1808069-33-1) is a chiral, non-racemic primary amine building block defined by its (2S,3R) absolute stereochemistry on a phenyl-substituted tetrahydrofuran (oxolane) scaffold. With a molecular formula of C11H16ClNO and a molecular weight of 213.70 g/mol, it belongs to a class of substituted phenyltetrahydrofuran intermediates explicitly cited in patent literature as valuable precursors for pharmaceutical agents, notably TRPA1 antagonists.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B12985628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESC1COC(C1CN)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1
InChIKeyIFJZRGAXJZZOHL-NDXYWBNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2S,3R)-2-Phenyloxolan-3-yl]methanamine Hydrochloride: Chiral Building Block Procurement Guide


[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride (CAS 1807940-25-5 for the HCl salt; free base CAS 1808069-33-1) is a chiral, non-racemic primary amine building block defined by its (2S,3R) absolute stereochemistry on a phenyl-substituted tetrahydrofuran (oxolane) scaffold . With a molecular formula of C11H16ClNO and a molecular weight of 213.70 g/mol, it belongs to a class of substituted phenyltetrahydrofuran intermediates explicitly cited in patent literature as valuable precursors for pharmaceutical agents, notably TRPA1 antagonists [1]. Its procurement value for medicinal chemistry and asymmetric synthesis lies in its defined stereochemical identity, which distinguishes it from its enantiomer, racemic mixtures, and regioisomeric analogs.

Why Generic Substitution of [(2S,3R)-2-Phenyloxolan-3-yl]methanamine Hydrochloride Is Not Scientifically Valid


Substituting [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride with its (2R,3S) enantiomer, the racemic mixture, or a regioisomer such as the 3,3-disubstituted analog is not interchangeable because stereochemistry and substitution pattern are primary determinants of molecular recognition in biological systems [1]. The (2S,3R) configuration dictates a specific three-dimensional presentation of the phenyl ring and the primary amine pharmacophore, which directly influences binding to chiral biological targets such as enzymes, receptors, and ion channels . In the context of the Genentech TRPA1 antagonist program, the chiral integrity of the phenyltetrahydrofuran intermediate is critical for the downstream synthesis of enantiopure drug candidates; a change in stereochemistry or racemization would yield a different spatial arrangement with unpredictable pharmacological consequences [2]. Furthermore, regioisomers such as (3-phenyloxolan-3-yl)methanamine hydrochloride exhibit divergent physicochemical properties—including a different predicted pKa of approximately 9.5 and altered LogP—which affect solubility, permeability, and reactivity in subsequent synthetic transformations .

[(2S,3R)-2-Phenyloxolan-3-yl]methanamine Hydrochloride: Quantitative Differentiation Evidence


Stereochemical Identity: (2S,3R) Enantiopure Form Versus (2R,3S) Enantiomer and Racemic Mixture

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is the single, defined (2S,3R) enantiomer, as confirmed by its isomeric SMILES notation (C1CO[C@@H]([C@H]1CN)C2=CC=CC=C2) . In contrast, the (2R,3S) enantiomer (CAS 2379905-37-8) and the racemic mixture rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride (CAS 1807933-82-9) are also commercially cataloged as distinct products . This represents a fundamental differentiation: the (2S,3R) and (2R,3S) forms are non-superimposable mirror images (enantiomers) of a molecule with two chiral centers, which, unlike simple single-stereocenter enantiomer pairs, are diastereomerically related to their other possible stereoisomers [(2S,3S) and (2R,3R)], multiplying the potential for divergent biological activity [1]. Sourcing the defined (2S,3R) enantiomer eliminates the stoichiometric and biological ambiguity inherent in racemic mixtures, where 50% of the material represents the undesired enantiomer.

Chiral resolution Enantiopure building block Asymmetric synthesis

Regioisomeric Differentiation: 2,3-Disubstituted Versus 3,3-Disubstituted Phenyloxolane Methanamine

The target compound is a 2,3-disubstituted oxolane, with the phenyl group at position 2 and the aminomethyl group at position 3. A key regioisomeric comparator is (3-phenyloxolan-3-yl)methanamine hydrochloride (CAS 2241129-01-9 / 1513186-03-2), which bears both substituents at the same carbon (C3) . This structural difference has measurable physicochemical consequences. The 3,3-disubstituted isomer exhibits a predicted pKa of 9.96±0.29 for the amine group , while the target 2,3-disubstituted scaffold has a calculated LogP of 1.72 and a topological polar surface area (TPSA) of 35.25 Ų . The divergent spatial orientation of the phenyl and amine groups between 2,3- and 3,3-substitution patterns dictates different molecular shapes, vectors for derivatization, and potential for target engagement in medicinal chemistry applications.

Regioisomer comparison Physicochemical property differentiation Medicinal chemistry scaffold

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base

The target compound is supplied as the hydrochloride salt (C11H16ClNO, MW 213.70 g/mol), which offers distinct handling and formulation advantages over the free base form (C11H15NO, MW 177.24 g/mol) . The hydrochloride salt is reported to be soluble in water, ethanol, and DMSO, with enhanced stability for storage and use in aqueous reaction media . The free base, in contrast, has a calculated LogD(pH=7.4) of -1.27, indicating lower lipophilicity at physiological pH [1]. The protonated amine in the HCl salt (predicted pKa of the conjugate acid ~9.5-10.0) remains ionized under typical laboratory and physiological conditions, which facilitates dissolution in polar media and reduces volatility compared to the free amine, an important consideration for safe handling and accurate stoichiometric dispensing in parallel synthesis or automated workflows.

Salt form selection Aqueous solubility Chemical stability

Purity Benchmark: 98% Versus Typical 95% Commercial Grade for Chiral Amine Building Blocks

The target (2S,3R) enantiomer is commercially available at 98% purity from specialized chiral building block suppliers . This compares favorably against the 95% purity specification commonly listed for the racemic mixture (CAS 1807933-82-9) and the (2R,3S) enantiomer (CAS 2379905-37-8) from general chemical suppliers . For the (2-phenyltetrahydrofuran-3-yl)methanamine scaffold without defined stereochemistry (CAS 1334149-17-5), a 98% purity grade has been reported but is noted as a discontinued product, indicating supply chain constraints for non-stereodefined versions . The 3-percentage-point purity differential (98% vs. 95%) is meaningful in multi-step synthetic sequences, where impurities propagate and reduce cumulative yield. For a 5-step linear synthesis, a 95%-purity starting material results in a theoretical maximum final purity ceiling of approximately 77% (0.95^5), compared to approximately 90% (0.98^5) when starting at 98% purity.

Chemical purity Quality control Enantiopure intermediate

Documented Intermediate Status in Patented TRPA1 Antagonist Synthesis Pathway

Substituted 2-phenyltetrahydrofuran compounds, a class to which the target compound belongs, are explicitly claimed as intermediates in the preparation of TRPA1 inhibitors in Genentech's patent family (US Patent No. 10,710,994 and continuation application US20250059147A1) [1]. The TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel is a validated drug target for pain, respiratory, and inflammatory diseases [2]. In the J. Med. Chem. publication describing this program, a tetrahydrofuran-based linker was identified as a critical structural element enabling potent (IC50 = 7.4 nM at human TRPA1), selective, and orally bioavailable antagonists, with in vivo efficacy demonstrated in a rodent asthma model [2][3]. The cryo-EM structure of human TRPA1 bound to compound 21 (PDB 7JUP, 3 Å resolution) revealed the binding site and mechanism of action for this class of antagonists [4]. While the specific (2S,3R)-2-phenyloxolan-3-yl methanamine scaffold is not itself the final drug substance, its structural homology to the patented intermediates positions it as a relevant building block for TRPA1-focused medicinal chemistry programs. In contrast, non-phenyl or differently substituted tetrahydrofuran amines would lack the aromatic pharmacophore required for this target engagement.

TRPA1 antagonist Genentech patent Pharmaceutical intermediate

[(2S,3R)-2-Phenyloxolan-3-yl]methanamine Hydrochloride: Validated Application Scenarios for Scientific Procurement


Enantioselective Synthesis of TRPA1 Antagonist Candidates

The defined (2S,3R) stereochemistry and 2-phenyl substitution pattern align this building block with the phenyltetrahydrofuran intermediate class claimed in Genentech's TRPA1 patent family. Medicinal chemistry teams pursuing TRPA1 antagonists for pain, respiratory, or inflammatory indications can use this compound as a chiral entry point for constructing focused compound libraries, leveraging the tetrahydrofuran-based linker motif that yielded potent (human TRPA1 IC50 = 7.4 nM), orally bioavailable antagonists with in vivo efficacy in a rodent asthma model [1]. The cryo-EM structure of TRPA1 bound to a tetrahydrofuran-containing antagonist (PDB 7JUP, 3.0 Å) provides a structural basis for rational, structure-based design using this scaffold [2].

Chiral Building Block for Asymmetric Synthesis and Fragment-Based Drug Discovery

With two defined chiral centers [(2S,3R)], a rigid tetrahydrofuran ring, a phenyl group, and a primary amine handle for further derivatization (acylation, reductive amination, sulfonamide formation), this compound serves as a versatile chiral scaffold for fragment-based drug discovery (FBDD) and diversity-oriented synthesis. The 98% purity specification ensures that the building block meets the quality requirements for fragment library construction, where purity significantly impacts the reliability of biophysical screening data (SPR, NMR, DSF). The hydrochloride salt form facilitates accurate weighing and dissolution in aqueous buffer systems commonly used in fragment screening campaigns.

Synthesis of Diastereomerically Pure Compound Collections for Chiral SAR Studies

The availability of both the (2S,3R) enantiomer and its (2R,3S) counterpart as discrete, cataloged products enables the systematic exploration of stereochemistry-activity relationships (chiral SAR). By independently incorporating each enantiomer into a target scaffold and comparing biological activity, researchers can deconvolute the contribution of absolute stereochemistry to target binding [1]. This is particularly important for molecules with two chiral centers, where the (2S,3R)/(2R,3S) pair constitutes only two of four possible stereoisomers, and the biological activity difference between enantiomeric pairs can be substantial, as established by the classic eudismic ratio concept in medicinal chemistry.

Process Chemistry Research for Scalable Phenyltetrahydrofuran Intermediate Production

Genentech's patent application US20250059147A1 explicitly identifies a need for improved, higher-yielding processes for preparing substituted phenyltetrahydrofuran intermediates, noting that existing methods suffer from multiple process steps, chromatographic purification requirements, and relatively low overall yield . Process chemistry groups engaged in route scouting and optimization for TRPA1 inhibitor manufacturing can use this compound as a reference standard for analytical method development (chiral HPLC, SFC) and as a starting point for investigating novel catalytic asymmetric synthetic routes to access this scaffold with improved efficiency and stereoselectivity.

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